Researchers requiring stable ACE inhibitor for endothelial dysfunction models face degradation from cyclization. Quinapril HCl provides selective C-domain ACE binding (180-fold over N-domain) and bradykinin/NO-mediated vasodilation. - High lipophilicity for tissue penetration; - Requires basic excipients (e.g., MgCO3) for solid-state stability; - Suitable for enzyme kinetics and NO pathway studies.
Quinapril Hydrochloride (CAS 82586-55-8) is a potent, highly lipophilic angiotensin-converting enzyme (ACE) inhibitor prodrug, widely utilized in cardiovascular pharmacology and formulation research [1]. As a non-sulfhydryl compound, it undergoes hepatic esterolysis to form its active diacid metabolite, quinaprilat, which exhibits exceptional tissue penetration and binding affinity for the ACE C-terminal domain [2]. In procurement and material selection, Quinapril Hydrochloride is distinguished by its pronounced lipophilicity relative to hydrophilic benchmarks like lisinopril[3]. However, its molecular structure—specifically the tetrahydroisoquinoline moiety—makes it exceptionally susceptible to intramolecular cyclization and hydrolysis [4]. Consequently, sourcing high-purity crystalline forms and employing targeted basic excipients (e.g., magnesium carbonate) during formulation are critical to maintaining API stability and preventing degradation into inactive diketopiperazine derivatives[4].
Substituting Quinapril Hydrochloride with more common ACE inhibitors like enalapril or lisinopril fundamentally alters both the pharmacokinetic profile and the formulation requirements of a research or manufacturing project [1]. From a pharmacological standpoint, quinaprilat exhibits a significantly higher binding affinity for tissue ACE and specifically induces direct arterial vasodilation via the bradykinin/nitric oxide pathway—a mechanism that is absent in enalaprilat at comparable or even higher doses [2]. From a manufacturing perspective, Quinapril Hydrochloride cannot be processed using the standard acidic or neutral excipient matrices suitable for enalapril; it is highly prone to thermal and moisture-induced cyclization into inactive diketopiperazine [3]. Therefore, substituting this compound compromises both the tissue-specific efficacy in biological models and the chemical stability of the final formulated product [3].
In human forearm circulation models, the active metabolite quinaprilat demonstrates a distinct capacity to induce direct arterial vasodilation, a feature not shared by the benchmark enalaprilat. Intra-arterial administration of quinaprilat significantly increased arterial blood flow, an effect fully inhibited by the nitric oxide synthase inhibitor L-NMMA [1]. In contrast, enalaprilat administered at a more than three-fold higher dose failed to alter baseline blood flow [1]. This indicates that quinaprilat exerts pronounced tissue-level vascular effects via bradykinin B2-receptor activation and subsequent nitric oxide production.
| Evidence Dimension | Baseline arterial blood flow increase |
| Target Compound Data | Quinaprilat (3.9 nmol/min): Increased flow from 3.5 ± 0.5 to 4.6 ± 0.7 mL/100 mL tissue/min |
| Comparator Or Baseline | Enalaprilat (13 nmol/min): No change in baseline blood flow |
| Quantified Difference | Quinaprilat induced a ~31% increase in local arterial flow at a >3x lower molar dose compared to enalaprilat. |
| Conditions | Venous occlusion plethysmography during local intra-arterial drug administration in human subjects |
Crucial for researchers requiring an ACE inhibitor that actively modulates local endothelial nitric oxide release rather than merely blocking systemic angiotensin II.
Quinapril Hydrochloride is exceptionally prone to intramolecular cyclization, forming a diketopiperazine (DKP) impurity upon exposure to heat or moisture. Studies comparing amorphous and crystalline forms of Quinapril Hydrochloride show that the amorphous form rapidly degrades to DKP at elevated temperatures (e.g., 80°C), whereas highly pure crystalline Quinapril Hydrochloride maintains structural integrity with drastically reduced impurity formation [1]. Stabilizing the formulation requires basic excipients (like magnesium carbonate) to prevent this cyclization, a strict requirement not necessary for more stable analogs like lisinopril [2].
| Evidence Dimension | Diketopiperazine (DKP) impurity formation |
| Target Compound Data | Crystalline Quinapril HCl: <0.2% DKP impurity after optimized crystallization |
| Comparator Or Baseline | Amorphous Quinapril HCl: Rapid and extensive conversion to DKP at 80°C |
| Quantified Difference | Crystalline form limits DKP formation to <0.2%, whereas amorphous forms undergo near-complete cyclization under thermal stress. |
| Conditions | Solid-state thermal stress testing (80°C) and stability-indicating HPLC analysis |
Dictates the strict procurement of crystalline API and the mandatory inclusion of basic stabilizers in any solid oral dosage formulation.
Quinaprilat exhibits extreme potency and domain-specific binding affinity for the C-terminal active site of somatic angiotensin-converting enzyme (ACE). When evaluated in radioligand binding assays, quinaprilat demonstrated a sub-nanomolar inhibition constant (Ki) for the C-terminal site, driven by its distinctive tetrahydroisoquinoline moiety interacting with a secondary hydrophobic pocket on the enzyme [1]. This affinity is significantly stronger than its binding at the N-terminal site, highlighting its highly selective target engagement profile[1].
| Evidence Dimension | Inhibition constant (Ki) for ACE domains |
| Target Compound Data | Quinaprilat: Ki = 7 ± 1 pmol/L for the C-terminal site |
| Comparator Or Baseline | Quinaprilat: Ki = 1267 ± 629 pmol/L for the N-terminal site |
| Quantified Difference | ~180-fold higher binding affinity for the C-terminal domain over the N-terminal domain. |
| Conditions | Radioligand competition binding studies using 125I-Ro 31-8472 on tissue ACE |
Provides a highly specific pharmacological tool for researchers aiming to selectively inhibit the C-terminal domain of ACE in tissue models.
The lipophilic nature of Quinapril Hydrochloride allows for enhanced tissue penetration and local ACE inhibition compared to hydrophilic alternatives. In clinical evaluations of α-adrenoceptor sensitivity in human vessels, quinapril significantly shifted the dose-response curve of the vasoconstrictor phenylephrine[1]. The median effective dose (ED50) of phenylephrine required to induce vasoconstriction was nearly doubled following quinapril administration compared to enalapril, demonstrating quinapril's greater ability to inhibit local tissue angiotensin II and attenuate vascular reactivity [1].
| Evidence Dimension | ED50 of phenylephrine (attenuation of α-adrenoceptor sensitivity) |
| Target Compound Data | Quinapril: ED50 increased to 481.1 ± 101.8 ng/min |
| Comparator Or Baseline | Enalapril: ED50 increased to 266.8 ± 55.8 ng/min (Baseline: 189.3 ± 57.6 ng/min) |
| Quantified Difference | Quinapril provided an 80% greater attenuation of vasoconstrictor sensitivity compared to enalapril. |
| Conditions | Dorsal hand vein compliance technique in healthy volunteers measuring response to phenylephrine |
Justifies the selection of Quinapril over Enalapril in models where deep tissue penetration and local vascular bed ACE inhibition are critical.
Because quinaprilat directly induces arterial vasodilation via the bradykinin B2-receptor and nitric oxide pathway—unlike enalaprilat—Quinapril Hydrochloride is the preferred ACE inhibitor for in vivo models focused on endothelial dysfunction, vascular compliance, and NO-mediated vasorelaxation[1].
With a ~180-fold higher binding affinity for the C-terminal active site of ACE over the N-terminal site, Quinapril Hydrochloride is a highly suitable pharmacological probe for structural biology and enzyme kinetic studies aiming to selectively target or map the C-terminal domain of somatic ACE[2].
Due to its high susceptibility to intramolecular cyclization into diketopiperazine, Quinapril Hydrochloride serves as a rigorous benchmark API for developing novel solid-state stabilization techniques, such as the incorporation of basic excipients (e.g., magnesium carbonate) or advanced crystalline solvate isolation [3].
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